
3-Cyclopropyl-N-methylaniline
Overview
Description
3-Cyclopropyl-N-methylaniline is a substituted aniline derivative featuring a cyclopropyl group at the 3-position of the benzene ring and a methyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₃N, with a molecular weight of 147.22 g/mol. The cyclopropyl substituent introduces steric strain and unique electronic effects, while the N-methyl group enhances lipophilicity compared to unsubstituted aniline.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Cyclopropyl-N-methylaniline involves a multistep process starting with a Friedel-Crafts acylation, followed by a conversion from the acyl group to an alkane, and finally a nitration . The specific reaction conditions for each step may vary, but typically involve the use of catalysts and reagents such as aluminum chloride for the Friedel-Crafts acylation, and reducing agents for the conversion to an alkane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors and automated systems to streamline the process.
Chemical Reactions Analysis
Enzymatic N-Dealkylation by Cytochrome P450
The metabolism of 3-cyclopropyl-N-methylaniline by cytochrome P450 (P450) proceeds via a two-step mechanism involving hydroxylation and subsequent decomposition:
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Step 1 : Hydroxylation of the α-C–H bond on the N-methyl or N-cyclopropyl group forms a carbinolamine intermediate.
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Step 2 : Decomposition of the carbinolamine yields either N-methylaniline (via N-decyclopropylation) or N-cyclopropylaniline (via N-demethylation) .
Key Findings :
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Density functional theory (DFT) calculations show a regioselectivity preference for N-demethylation over N-decyclopropylation (ΔΔG‡ = 2.1 kcal/mol) .
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This preference arises from electron delocalization in the π-conjugated Ph–C–N system, stabilizing the transition state for demethylation .
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Experimental product ratios:
Catalyst N-Demethylation (%) N-Decyclopropylation (%) P450 (CYP2B1) 62 38 HRP (non-enzymatic) 0 100
Single-Electron Transfer (SET) Oxidation
In the presence of triplet-state photosensitizers (e.g., 3CDOM*), this compound undergoes SET oxidation followed by irreversible cyclopropyl ring-opening :
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Oxidation : Formation of a nitrogen-centered radical cation.
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Ring-opening : Cleavage of the cyclopropane ring generates a distonic radical cation.
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Downstream reactions : Reaction with O₂ forms endoperoxide intermediates, yielding 3-hydroxy-N-phenylpropanamide (70%) and acetanilide (30%) .
Kinetic Data :
Probe | k (M⁻¹s⁻¹) with SRFA |
---|---|
This compound | 1.2 × 10⁹ |
3-Cl-CPA (analog) | 8.7 × 10⁸ |
Oxidative Ring-Opening by Horseradish Peroxidase (HRP)
HRP catalyzes the complete oxidation of this compound via a radical mechanism :
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Primary products : β-Hydroxypropionic acid (17, 20% yield) and N-methylquinolinium (16, 80% yield).
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Mechanism :
Microsomal Oxidation to Cyclopropanone Hydrate
Incubation with phenobarbital-induced rat liver microsomes (CYP2B1) yields cyclopropanone hydrate (identified via ¹³C NMR) :
Comparative Reactivity in SET vs. HAT Pathways
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SET pathway (HRP, photosensitizers): Favors cyclopropane ring-opening due to radical cation instability .
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Hydrogen atom transfer (HAT) (P450): Prefers N-dealkylation without ring-opening .
This compound’s reactivity is highly dependent on the oxidative environment, making it a valuable probe for studying enzymatic mechanisms and SET-driven transformations.
Scientific Research Applications
Medicinal Chemistry Applications
Biological Activity
Research indicates that 3-cyclopropyl-N-methylaniline exhibits significant biological activity, particularly in its interactions with cytochrome P450 enzymes, which are critical for drug metabolism. Studies have shown that this compound can induce cytotoxic effects in specific cancer cell lines, leading to apoptosis. Its mechanism of action involves binding to these enzymes, potentially inhibiting their function or altering metabolic pathways.
Case Study: Cancer Cell Interaction
A study demonstrated that this compound selectively inhibited the growth of certain cancer cell lines by inducing apoptosis through the activation of specific signaling pathways. The compound's ability to modulate enzyme activity makes it a candidate for further investigation in drug development contexts.
Organic Synthesis
Synthetic Utility
this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various derivatives and has been employed in reactions involving cyclopropane moieties. The unique steric and electronic properties of the cyclopropyl group enhance reactivity, making it valuable for synthesizing complex organic molecules .
Data Table: Synthetic Applications
Reaction Type | Description | Yield (%) |
---|---|---|
Cyclopropane Ring Opening | Involves nucleophilic attack leading to diverse products | Varies |
Formation of Fluorescent Probes | Used as a precursor for fluorescent probes like HKGreen-3 | 55% |
Preparation of Inhibitors | Key intermediate for synthesizing nNOS inhibitors | High |
Biochemical Research
Enzyme Interaction Studies
The compound has been extensively studied for its interactions with biological macromolecules. Its metabolism via cytochrome P450 enzymes has provided insights into its degradation pathways and potential toxicological profiles. The ability to inhibit or activate specific enzymes could be leveraged for therapeutic purposes or as a tool for understanding metabolic processes .
Case Study: Cytochrome P450 Interaction
A theoretical study investigated the N-dealkylation mechanism of this compound catalyzed by cytochrome P450. The findings revealed a preference for N-demethylation over N-decyclopropylation, indicating the compound's unique reactivity profile within metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the aniline structure can significantly influence its pharmacological properties.
Data Table: Structural Modifications and Their Effects
Modification | Effect on Activity |
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Cyclopropyl Group | Increases steric hindrance, affecting enzyme binding |
Methyl Substitution | Alters electronic properties, influencing reactivity |
Aromatic Substituents | Enhances interaction with biological targets |
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-N-methylaniline involves its interaction with enzymes such as cytochrome P450. The compound undergoes N-dealkylation, which involves two steps: Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, followed by decomposition to yield cyclopropanone and N-methylaniline . This reaction is influenced by the electron delocalization effect of the πPh - πC-N conjugated system in the compound, which affects the regioselectivity of the reaction .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis compare 3-Cyclopropyl-N-methylaniline with structurally related compounds from the provided evidence, focusing on molecular properties and substituent effects.
Table 1: Comparative Physicochemical Properties
Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Substituents |
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This compound | C₁₀H₁₃N | 147.22 | ~2.5* | ~12.5* | 3-cyclopropyl, N-methyl |
2-Methanesulfonyl-N-methylaniline | C₈H₁₁NO₂S | 185.24 | 1.2 | 45.3 | 2-sulfonyl, N-methyl |
N-(Cyclopropylmethyl)-3-methyl-4-nitro-N-propylaniline | C₁₄H₂₀N₂O₂ | 248.32 | 4.05 | 49.06 | 3-methyl, 4-nitro, N-cyclopropylmethyl, N-propyl |
*Estimated based on structural analogs.
Substituent Effects on Lipophilicity (LogP)
- This compound : The cyclopropyl group is moderately lipophilic, resulting in an estimated LogP of ~2.3. This balance between hydrophobicity and solubility makes it suitable for applications requiring moderate membrane permeability.
- 2-Methanesulfonyl-N-methylaniline : The sulfonyl group at position 2 significantly reduces LogP (1.2) due to its polar nature, enhancing water solubility but limiting passive diffusion across biological membranes .
Polar Surface Area (PSA) and Bioavailability
- This compound : A low PSA (~12.5 Ų) aligns with its small substituents, favoring oral bioavailability.
- 2-Methanesulfonyl-N-methylaniline : A higher PSA (45.3 Ų) from the sulfonyl group may limit blood-brain barrier penetration but improve solubility for aqueous formulations .
Steric and Electronic Effects
- Cyclopropyl vs. Sulfonyl/Nitro Groups : The cyclopropyl group in this compound provides steric hindrance without strong electron-withdrawing/donating effects, unlike the electron-withdrawing nitro group in the C₁₄H₂₀N₂O₂ analog, which may decrease aromatic ring reactivity .
Biological Activity
3-Cyclopropyl-N-methylaniline (CPMA), with the chemical formula CHN, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of CPMA, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- CAS Number : 1260743-53-0
- Structure : The compound features a cyclopropyl group attached to a methylaniline moiety, which contributes to its unique reactivity and interaction with biological systems.
Synthesis and Reactivity
CPMA can be synthesized through various methods, including intermolecular annulation reactions involving cyclopropylanilines. For instance, studies have shown that CPMA can undergo [3+2] annulation with alkenes and alkynes, yielding diverse products with potential biological relevance . The synthesis process often requires specific catalyst systems to optimize yield and selectivity.
Antimicrobial Activity
Preliminary studies suggest that CPMA may possess antimicrobial properties. In vitro evaluations have shown that related cyclopropyl compounds exhibit varying degrees of antibacterial activity against pathogens such as Salmonella enterica and Pseudomonas aeruginosa . Further research is needed to establish the specific efficacy of CPMA against these microorganisms.
Case Studies
- Synthesis and Biological Evaluation : A study demonstrated the synthesis of CPMA through a practical two-step method involving cyclopropanecarbonyl derivatives. The resulting compounds were evaluated for their antibacterial activity, showing promising results against several bacterial strains .
- Mechanistic Studies : Investigations into the metabolic pathways of alkylanilines have highlighted the role of cytochrome P450 enzymes in activating these compounds into genotoxic agents. This raises concerns about the safety profile of CPMA in biological systems .
Research Findings
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-cyclopropyl-N-methylaniline that influence its reactivity in catalytic systems?
- Methodological Answer : Computational studies using density functional theory (DFT) with hybrid functionals (e.g., B3LYP) are critical for predicting properties like bond dissociation energies (BDEs), electron delocalization, and spin states. For example, the BDE of the Cα-H bond in the methyl group (higher than cyclopropyl) and the unique π-conjugation in the tertiary amine structure (πPh-πC-N) significantly affect regioselectivity in reactions like N-dealkylation. Experimental validation via kinetic isotope effect (KIE) studies can resolve discrepancies between computational predictions and observed reactivity .
Q. How can researchers design in vitro experiments to study the metabolic pathways of this compound in cytochrome P450 systems?
- Methodological Answer :
- Enzyme Preparation : Use recombinant P450 isoforms (e.g., CYP3A4) in microsomal systems.
- Reaction Monitoring : Employ LC-MS/MS to detect intermediates (e.g., carbinolaniline) and products (cyclopropanone, formaldehyde).
- Statistical Analysis : Apply Michaelis-Menten kinetics to derive and , with ANOVA for inter-group variability.
- Ethical Compliance : Ensure ethical approval for enzyme sources (e.g., human liver microsomes) per institutional guidelines .
Advanced Research Questions
Q. What computational strategies resolve contradictions between predicted BDE values and observed regioselectivity in this compound’s N-dealkylation?
- Methodological Answer :
- Spin-State Analysis : The reaction proceeds via a low-spin (LS) doublet state in a spin-selective mechanism (SSM), which alters transition-state polarization. Environmental factors (e.g., protein pocket polarity) override BDE predictions by stabilizing polar intermediates.
- Table :
Pathway | Calculated ΔE (kcal/mol) | Experimental Preference |
---|---|---|
N-Demethylation | 18.2 | Dominant |
N-Decyclopropylation | 22.7 | Minor |
- Validation : Use solvent effect modeling (e.g., COSMO-RS) and hydrogen-bonding simulations to mimic enzymatic environments .
Q. How do electron delocalization effects in this compound complicate traditional DFT-based reactivity predictions?
- Methodological Answer : The πPh-πC-N conjugation creates a delocalized electron system, reducing the accuracy of localized BDE models. Advanced methods include:
- Multireference Calculations : CASSCF/NEVPT2 to account for multi-configurational states.
- Non-Covalent Interaction (NCI) Analysis : Visualize steric and electrostatic contributions in the transition state.
- Benchmarking : Compare results against high-level coupled-cluster (CCSD(T)) calculations for validation .
Q. What experimental and computational approaches reconcile discrepancies in solvent-assisted decomposition pathways of carbinolaniline intermediates?
- Methodological Answer :
- In Silico Modeling : Simulate water-assisted proton transfer using explicit solvent models (e.g., SMD) in DFT.
- Kinetic Profiling : Use stopped-flow spectroscopy to track carbinolaniline decomposition rates under varying pH and solvent polarity.
- Data Contradiction Resolution : Pair experimental activation energies with computed free-energy profiles to identify overlooked solvent clustering effects .
Q. Methodological Guidelines
- Computational Best Practices :
- Experimental Reproducibility :
- Document solvent purity (HPLC-grade), enzyme lot numbers, and LC-MS parameters (e.g., column type: C18, gradient: 5–95% acetonitrile).
- Report confidence intervals for kinetic data (e.g., ) .
Properties
IUPAC Name |
3-cyclopropyl-N-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8,11H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPIODAOUBVVGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C2CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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